molecular formula C9H8FN B15127912 5-Ethyl-2-fluorobenzonitrile

5-Ethyl-2-fluorobenzonitrile

Cat. No.: B15127912
M. Wt: 149.16 g/mol
InChI Key: YKPKIMOQDGMUIL-UHFFFAOYSA-N
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Description

5-Ethyl-2-fluorobenzonitrile is an organic compound with the molecular formula C9H8FN It is a derivative of benzonitrile, where the benzene ring is substituted with an ethyl group at the 5-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-fluorobenzonitrile can be achieved through several methods. One common approach involves the fluorination of 5-ethylbenzonitrile using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-ethyl-2-bromobenzonitrile is reacted with a fluorinated boronic acid derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reaction conditions is optimized to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzonitriles, carboxylic acids, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Ethyl-2-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Ethyl-2-fluorobenzonitrile exerts its effects depends on its interaction with molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ethyl group may also affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluorobenzonitrile
  • 2-Fluoro-5-nitrobenzonitrile
  • 5-Chloro-2-fluorobenzonitrile

Uniqueness

5-Ethyl-2-fluorobenzonitrile is unique due to the specific combination of the ethyl and fluorine substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

5-ethyl-2-fluorobenzonitrile

InChI

InChI=1S/C9H8FN/c1-2-7-3-4-9(10)8(5-7)6-11/h3-5H,2H2,1H3

InChI Key

YKPKIMOQDGMUIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)F)C#N

Origin of Product

United States

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